(Hydroxy(thiophen-2-yl)methyl)diphenylphosphine oxide
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Overview
Description
(Hydroxy(thiophen-2-yl)methyl)diphenylphosphine oxide is a chemical compound with the molecular formula C17H15O2PS It is characterized by the presence of a thiophene ring, a hydroxy group, and a diphenylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hydroxy(thiophen-2-yl)methyl)diphenylphosphine oxide typically involves the reaction of thiophene derivatives with diphenylphosphine oxide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophene, followed by the addition of diphenylphosphine oxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Hydroxy(thiophen-2-yl)methyl)diphenylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The phosphine oxide moiety can be reduced to phosphine under specific conditions.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of diphenylphosphine.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
(Hydroxy(thiophen-2-yl)methyl)diphenylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (Hydroxy(thiophen-2-yl)methyl)diphenylphosphine oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It may also interact with biological macromolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Phosphine oxides: Compounds like triphenylphosphine oxide and diphenylphosphine oxide.
Uniqueness
(Hydroxy(thiophen-2-yl)methyl)diphenylphosphine oxide is unique due to the combination of the thiophene ring and the diphenylphosphine oxide moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
diphenylphosphoryl(thiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15O2PS/c18-17(16-12-7-13-21-16)20(19,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGUGUNOGBPMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15O2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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